6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione

Description

Chemical Identity and Systematic Nomenclature

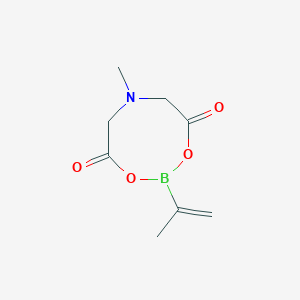

6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound with the molecular formula $$ \text{C}8\text{H}{12}\text{BNO}_4 $$ and a molecular weight of 197.00 g/mol. Its systematic IUPAC name reflects its bicyclic structure: a dioxazaborocane core (a six-membered ring containing two oxygen atoms, one nitrogen atom, and one boron atom) substituted with a methyl group at position 6 and an isopropenyl group at position 2. The compound is also known by its common synonym, isopropenylboronic acid $$ N $$-methyliminodiacetic acid (MIDA) ester , which highlights its role as a stabilized boronate ester.

Key identifiers include:

- CAS Registry Number : 1104637-47-9

- SMILES Notation : $$ \text{B1(OC(=O)CN(CC(=O)O1)C)C(=C)C} $$

- InChI Key : MZUQQYPADWTQLZ-UHFFFAOYSA-N

The compound exists as a solid under standard conditions and is typically stored under inert atmospheres at 2–8°C to prevent hydrolysis. Its crystalline structure and stability are attributed to the tridentate chelation between the boron atom and the MIDA ligand, which enforces a rigid geometry.

Historical Development of Dioxazaborocane Derivatives

Dioxazaborocanes were first synthesized in the mid-1950s as stable adducts for isolating reactive boronic acids. Early applications focused on their utility in characterizing boronic intermediates, as their crystalline nature simplified purification and analysis compared to free boronic acids. The general structure of dioxazaborocanes involves a boron atom coordinated to a diethanolamine-derived ligand, forming a six-membered ring.

A significant advancement occurred in the 2000s with the introduction of MIDA-protected boronic esters, such as this compound. These derivatives gained prominence in Suzuki-Miyaura cross-coupling reactions due to their controlled hydrolysis kinetics, which minimized side reactions like protodeboronation. For example, MIDA boronates enabled the synthesis of regioregular poly(3-hexylthiophene) with high molecular weights, a feat unachievable with traditional pinacol boronate esters.

Recent innovations include their use in dynamic covalent chemistry . For instance, dioxazaborocanes formed between diethanolamine and boronic acids have been employed to functionalize post-cured epoxy resins, demonstrating reversible bonding under mild conditions.

Position Within Boron-Containing Heterocyclic Compounds

Boron-containing heterocycles are a diverse class of compounds with applications in catalysis, materials science, and medicinal chemistry. Dioxazaborocanes belong to the subset of $$ N $$-coordinated boronate esters , distinguished by their six-membered ring structure and tridentate ligand coordination.

Comparative Analysis with Other Boron Heterocycles:

The unique stability of dioxazaborocanes arises from the chelation effect of the MIDA ligand, which reduces boron’s electrophilicity and prevents unwanted side reactions. This property is critical in multi-step syntheses, such as the iterative cross-coupling of polyfluorenes, where precise control over boronic acid reactivity is essential.

In materials science, dioxazaborocanes serve as dynamic cross-linkers in epoxy resins. The reversible B–O bond formation enables post-polymerization modifications, such as introducing spiropyran-based photoresponsive groups. This adaptability positions dioxazaborocanes as versatile tools in designing smart materials with tunable properties.

Properties

IUPAC Name |

6-methyl-2-prop-1-en-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4/c1-6(2)9-13-7(11)4-10(3)5-8(12)14-9/h1,4-5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUQQYPADWTQLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673708 | |

| Record name | 6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104637-47-9 | |

| Record name | 6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound belongs to the class of dioxazaborocanes, characterized by a unique structure that includes a boron atom within a cyclic framework. Its molecular formula is with a molecular weight of approximately 213.0 g/mol. The presence of the boron atom is significant as it can participate in various chemical interactions, influencing the compound's biological properties.

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death.

- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains. Its mode of action may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Case Studies

- Antitumor Study : A study published in Molecules explored the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent cytotoxicity. The study also reported changes in cell cycle distribution and increased apoptosis markers (caspase activation) in treated cells .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating potential as an antimicrobial agent. The study highlighted the need for further exploration into its mechanism of action against bacterial pathogens .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Scientific Research Applications

Organic Synthesis

6-Methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through nucleophilic substitution reactions. This property is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated that compounds similar to this compound exhibit biological activity that may be harnessed for therapeutic purposes. The presence of boron within the structure enhances the compound's interaction with biological targets, making it a candidate for further investigation in drug design.

Coordination Chemistry

The ability of this compound to form stable complexes with metals is another area of interest. Boron compounds are known to exhibit Lewis acidity, which can facilitate the formation of coordination complexes. These properties are exploited in catalysis and materials science.

Material Science

In material science, boron-containing compounds like this compound are explored for their potential use in creating new materials with desirable mechanical and thermal properties. Their incorporation into polymer matrices can enhance material performance.

Environmental Chemistry

The compound's potential applications extend into environmental chemistry as well. Its reactivity can be utilized in the development of sensors for detecting pollutants or as part of remediation strategies to remove contaminants from the environment.

Case Study 1: Synthesis of Boron-Derived Pharmaceuticals

A study focused on synthesizing boron-containing pharmaceuticals utilized this compound as a key intermediate. The researchers demonstrated how this compound could be modified to enhance bioavailability and therapeutic efficacy.

Case Study 2: Catalytic Applications

Research investigating catalytic applications revealed that this compound could act as a catalyst precursor in various organic reactions. The study highlighted its effectiveness in promoting reactions under mild conditions while maintaining high selectivity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural variations among dioxazaborocane derivatives arise from the substituent at the 2-position. Below is a comparative analysis:

Physicochemical Properties

- Melting Points: Trifluoromethylpyridinyl derivative: 207–212°C , reflecting high thermal stability from aromatic and electron-withdrawing groups. Tributylstannyl derivative: 53–57°C , lowered by flexible organometallic substituents.

Research Findings and Trends

- Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CF3) improve oxidative stability but may reduce nucleophilic reactivity .

- Steric Effects : Bulky substituents (e.g., tributylstannyl) lower melting points and alter solubility profiles .

- Heteroaryl vs. Aryl : Pyridinyl derivatives exhibit unique coordination behavior, expanding utility in metal-mediated reactions .

Preparation Methods

Starting Materials and Reagents

- Terminal alkynes or alkenes as the source of the prop-1-en-2-yl group.

- Catecholborane or boronic acid derivatives for boron incorporation.

- N-methyliminodiacetic acid (MIDA) to form the boron chelate.

- Solvents such as anhydrous dimethyl sulfoxide (DMSO), ethyl acetate.

- Bases like triethylamine (Et3N) for reaction facilitation.

- Inert atmosphere (argon or nitrogen) to avoid moisture and oxidation.

Stepwise Procedure

Boronation of Terminal Alkyne/Alkene:

- A stirred solution of the terminal alkyne (e.g., prop-1-yn-1-yl precursor) is treated dropwise with catecholborane at 0 °C under an inert atmosphere.

- The mixture is stirred at room temperature for 15 minutes, then heated to approximately 70 °C for 3 hours to ensure complete boronation.

-

- After cooling, anhydrous DMSO and N-methyliminodiacetic acid (MIDA) are added to the reaction mixture.

- The mixture is stirred at elevated temperature (around 80 °C) for 3 to 16 hours to form the MIDA boronate complex, stabilizing the boron center.

-

- The reaction mixture is diluted with ethyl acetate and washed with saturated sodium chloride solution to separate organic and aqueous layers.

- The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- Purification is achieved by flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures as eluents to afford the pure product.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Boronation | Terminal alkyne + catecholborane, Ar atmosphere | 0 °C to 70 °C | 3 h | Not optimized |

| MIDA complex formation | N-methyliminodiacetic acid + DMSO | 80 °C | 3–16 h | 59–72 (reported) |

| Purification | Silica gel chromatography (petroleum ether/EtOAc) | Room temperature | — | Pure product |

Yields vary depending on substrate and exact conditions; typical yields reported range from 59% to 72%.

Research Findings and Optimization Notes

- The preparation method is versatile for various substituted alkynes, allowing synthesis of a range of 6-methyl-2-substituted dioxazaborocanes with different functional groups.

- Reaction yields are influenced by the nature of the alkyne substituent and the precise control of temperature and reaction time during the MIDA complexation step.

- No extensive optimization of yields was typically performed in reported studies; however, the reaction conditions are mild and reproducible.

- Characterization of products by NMR (¹H, ¹³C, and ¹¹B), mass spectrometry, and chromatography confirms high purity and structural integrity.

- The use of MIDA as a boron protecting group is critical to stabilize the boron center and facilitate handling and further transformations.

Alternative Preparation Approaches

- Some syntheses employ vinylboronic acid derivatives with tributylstannyl substituents to introduce the vinyl group, followed by ring closure to form the dioxazaborocane scaffold.

- Cross-coupling reactions involving organostannane intermediates under palladium catalysis have been reported to build complex derivatives of the core structure.

- Reaction parameters such as solvent choice, base, and catalyst loading are adjusted depending on the specific derivative targeted.

Summary Table of Key Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Boronation + MIDA complexation | Terminal alkyne + catecholborane + MIDA | 0 °C to 80 °C, inert atmosphere | Mild conditions, good yields | Requires inert atmosphere, multi-step |

| Organostannane coupling | Vinyltributylstannane + Pd catalyst | Room temperature to 60 °C | Enables complex substitution | Use of toxic tin reagents |

| Direct alkene functionalization | Alkenes + boron reagents | Varies | Simpler starting materials | Lower selectivity sometimes |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-methyl-2-(prop-1-en-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione?

- Methodology : The compound can be synthesized via boron esterification using organozinc or diboron reagents. For example, similar derivatives (e.g., phenyl-substituted analogs) are prepared by reacting boronic acids with methyliminodiacetic acid (MIDA) under reflux conditions in dichloromethane (CH₂Cl₂) with Et₂Zn as a catalyst. Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients .

- Key Considerations : Air-sensitive reagents (e.g., Et₂Zn) require inert atmosphere handling. Reaction progress can be monitored via TLC or NMR spectroscopy.

Q. How is structural characterization performed for this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm the presence of the prop-1-en-2-yl group (δ ~5.5–6.5 ppm for vinyl protons) and the dioxazaborocane backbone (δ ~3.0–4.5 ppm for methylene groups) .

- IR : Stretching frequencies at ~1700 cm⁻¹ (C=O) and ~1350 cm⁻¹ (B–O) validate the dioxazaborocane core .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula C₁₀H₁₄BNO₄ .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319).

- Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths (e.g., B–O ≈ 1.36 Å, B–N ≈ 1.44 Å) and confirms stereochemistry. For example, SHELXTL software can model disorder in the prop-1-en-2-yl group using PART instructions .

- Case Study : A related fluorophenyl analog (CID 50896237) showed planar geometry at boron, validated by SHELXL’s least-squares refinement .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) optimizes geometry and calculates Fukui indices to identify nucleophilic/electrophilic sites on the boronate .

- Molecular Dynamics : Simulate solvation effects (e.g., in THF) using AMBER to assess stability under reaction conditions .

Q. How do substituents on the boron atom influence reaction outcomes?

- Experimental Design : Compare reactivity of 6-methyl-2-(prop-1-en-2-yl) with analogs (e.g., phenyl, fluorophenyl) in Suzuki-Miyaura coupling.

- Kinetic Analysis : Monitor reaction rates via HPLC to quantify aryl transfer efficiency.

- Data Interpretation : Electron-withdrawing groups (e.g., -F) reduce boron’s Lewis acidity, slowing transmetallation .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

- Approach :

- Dynamic NMR : Detect fluxional behavior (e.g., boron coordination shifts) at variable temperatures.

- Twinning Analysis : Use SHELXL’s TWIN command to refine crystals with overlapping lattices, resolving false symmetry .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.